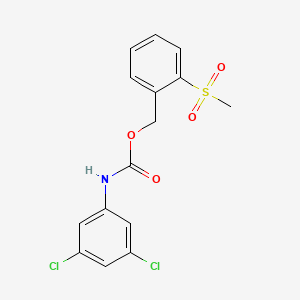
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with the CAS number 338968-13-1 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .Applications De Recherche Scientifique
Structural Analysis and Medicinal Potential
The study of carbamoylsulfonamide derivatives, such as "2-(methylsulfonyl)benzyl N-(3,5-dichlorophenyl)carbamate," reveals their potential for medicinal applications due to the extensive intra- and intermolecular hydrogen bonds that stabilize their structures. These compounds form chains of molecules through hydrogen bonding, indicating a promising foundation for developing novel therapeutic agents (Siddiqui et al., 2008).
Agricultural Applications
In the realm of agriculture, similar carbamate structures have been used to design carrier systems for fungicides such as Carbendazim and Tebuconazole. These systems, including solid lipid nanoparticles and polymeric nanocapsules, offer modified release profiles, reduced environmental and human toxicity, and improved efficiency in the prevention and control of fungal diseases in plants (Campos et al., 2015).
Chemical Synthesis and Organic Chemistry
The creation of polysulfonylamine derivatives featuring N,N-disulfonylamino moieties showcases the versatility of similar compounds in synthetic organic chemistry. These compounds are synthesized in good yields and present a novel class of carbamates with potential applications in material science and as intermediates in organic synthesis (Dalluhn et al., 1996).
Novel Building Blocks in Organic Synthesis
Compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as innovative building blocks in organic synthesis. Their preparation from aldehydes and tert-butyl N-hydroxycarbamate, and their reactions with organometallics, demonstrate their utility in creating N-(Boc)hydroxylamines, showcasing the chemical utility and application of carbamate derivatives in synthesizing complex organic molecules (Guinchard et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-23(20,21)14-5-3-2-4-10(14)9-22-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIFSJPPOUXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,6-Dichloropyridin-2-yl)-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2760361.png)

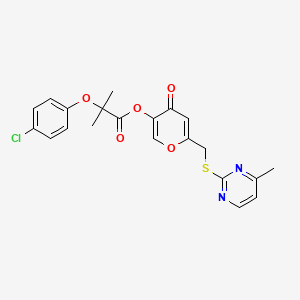
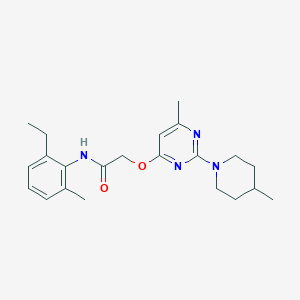

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2760369.png)
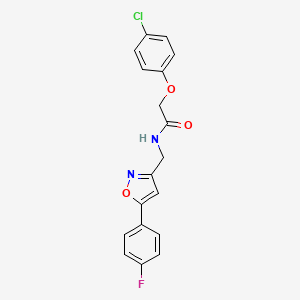
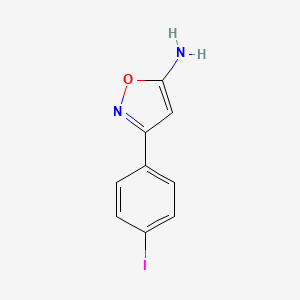
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
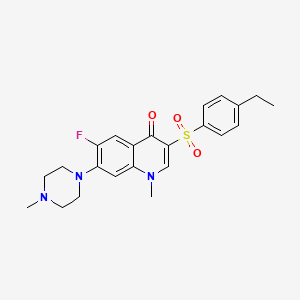
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)